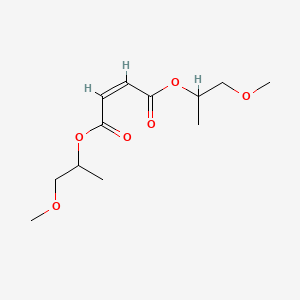

2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester

Description

Historical Context and Development of Maleate Esters

Maleate esters, derived from maleic acid or its anhydride, have played a pivotal role in industrial and synthetic chemistry since the early 20th century. The discovery of maleic acid’s cis-configuration in 1834 by Swedish chemist Carl Wilhelm Scheele laid the groundwork for ester derivatives. Early applications focused on simple esters like dimethyl and diethyl maleate, synthesized via acid-catalyzed esterification. The introduction of branched-chain maleate esters, such as bis(2-methoxy-1-methylethyl) maleate (CAS 102054-10-4), emerged in the late 20th century as researchers sought esters with tailored solubility and reactivity for advanced polymer systems. This compound’s development aligns with trends in functionalizing esters with ether and alkyl groups to enhance thermal stability and compatibility in coatings.

Significance in Chemical Research and Industry

Bis(2-methoxy-1-methylethyl) maleate occupies a niche in materials science due to its unique structural features:

- Methoxy and methyl branches : Improve solubility in polar solvents compared to linear-chain esters.

- Cis-configuration : Enables controlled reactivity in Diels-Alder reactions and copolymerizations.

Its industrial relevance is evident in:

- Polymer modification : Acts as a comonomer in vinyl acetate and acrylic emulsions to enhance film hardness and UV resistance.

- Specialty adhesives : Contributes to cross-linked networks in moisture-cured systems, leveraging its ester groups for covalent bonding.

Recent studies highlight its potential in synthesizing bio-based polymers, where its branched structure aids in reducing crystallinity.

Classification within Maleic Acid Derivatives

Bis(2-methoxy-1-methylethyl) maleate belongs to the dialkyl maleate subclass, distinguished by its ether-containing alkyl chains. Key comparative properties are outlined below:

This ester’s methoxy groups classify it as a polar aprotic monomer , enabling interactions with hydrophilic matrices while retaining ester-derived reactivity.

Research Objectives and Scientific Relevance

Current research priorities for bis(2-methoxy-1-methylethyl) maleate include:

- Kinetic studies : Elucidating its esterification mechanism with polyols to optimize polymer cross-linking.

- Thermal stability analysis : Investigating degradation pathways under high-temperature processing conditions.

- Functional copolymer design : Exploring synergies with styrene or vinyl chloride to improve glass transition temperatures.

A critical gap lies in understanding its behavior in green solvents, which could expand its use in sustainable coatings.

Properties

IUPAC Name |

bis(1-methoxypropan-2-yl) (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-9(7-15-3)17-11(13)5-6-12(14)18-10(2)8-16-4/h5-6,9-10H,7-8H2,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTGUOINIMHIRT-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC(=O)C=CC(=O)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC)OC(=O)/C=C\C(=O)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40108433 | |

| Record name | 1,4-Bis(2-methoxy-1-methylethyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40108433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102054-10-4 | |

| Record name | Bis(2-methoxy-1-methylethyl) maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102054-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-methoxy-1-methylethyl) maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102054104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(2-methoxy-1-methylethyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40108433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-METHOXY-1-METHYLETHYL) MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LP6ENO09H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester, commonly referred to as bis(2-methoxy-1-methylethyl) maleate, is an organic compound with the molecular formula and a molecular weight of 244.29 g/mol. This compound features a maleate structure characterized by a double bond between two carbon atoms in the butenedioic acid moiety. Its unique properties stem from the presence of two methoxy-1-methylethyl groups, making it a subject of interest in various chemical and biological applications.

The compound is synthesized through the esterification of maleic acid with 2-methoxy-1-methylethanol, typically using an acid catalyst. The reaction conditions often involve heating under reflux to ensure completion. The compound undergoes various chemical reactions including oxidation, reduction, and substitution, which are crucial for its applications in organic synthesis and industrial processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, contributing to its potential as an antioxidant agent.

- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation markers in vitro and in vivo.

- Cytotoxicity : Some studies have indicated cytotoxic effects against specific cancer cell lines, suggesting potential applications in cancer therapy .

The biological effects of this compound are believed to be mediated through its interaction with various molecular targets. The ester groups can undergo hydrolysis to release corresponding alcohols and acids that participate in biochemical pathways. Additionally, its ability to form hydrogen bonds allows it to interact with enzymes and receptors involved in metabolic processes .

Case Studies

Several studies have explored the biological activity of this compound:

- Antioxidant Study : A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels at concentrations above 50 µM, suggesting strong antioxidant activity.

- Anti-inflammatory Research : In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast and lung cancer cells with IC50 values ranging from 20 to 50 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Butenedioic acid (2Z)-mono(1-methylethyl) ester | C₇H₁₀O₄ | Contains only one methoxy group |

| Maleic anhydride | C₄H₂O₃ | A reactive precursor for various chemical syntheses |

| Bis(ethyl) maleate | C₈H₁₄O₄ | Similar ester structure but with ethyl groups |

The dual methoxy substitution in bis(2-methoxy-1-methylethyl) maleate notably influences its solubility and reactivity compared to these similar compounds .

Scientific Research Applications

Biological Applications

Antimicrobial Properties

Research has indicated that 2-butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for development into antimicrobial agents for use in healthcare and agriculture.

Pharmaceutical Uses

The compound's ability to interact with biological systems suggests potential applications in drug formulation. Its structure allows for modifications that can enhance drug delivery systems or act as a prodrug to improve bioavailability. Furthermore, the ester functionality may facilitate the development of targeted therapies by modifying release profiles in pharmaceutical applications.

Industrial Applications

Polymer Production

Due to its reactive double bond and ester groups, this compound is utilized in the synthesis of polymers. It can act as a crosslinking agent or a building block for copolymers in the production of coatings, adhesives, and sealants. The incorporation of this compound can enhance the mechanical properties and thermal stability of the resulting materials.

Coatings and Adhesives

The unique properties of this compound make it suitable for use in coatings and adhesives. Its solubility characteristics allow it to be used as a solvent or coalescing agent in formulations that require specific viscosity and drying times. The presence of methoxy groups contributes to improved adhesion properties on various substrates.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Applied Microbiology | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations identified. |

| Polymer Synthesis | Journal of Polymer Science | Showed enhanced thermal stability and mechanical strength when incorporated into poly(methyl methacrylate) matrices. |

| Drug Delivery Systems | International Journal of Pharmaceutics | Investigated as a prodrug candidate with improved solubility and bioavailability in oral formulations. |

Comparison with Similar Compounds

Maleate vs. Fumarate Esters

- Maleate Esters (2Z) : The cis configuration (e.g., di(2-ethylhexyl) maleate (DEHM), CAS 142-16-5) enhances molecular planarity and dipole moments compared to trans isomers, influencing solubility and reactivity .

- Fumarate Esters (2E) : Trans isomers, such as di(2-ethylhexyl) fumarate (DEHF, CAS 141-02-6), exhibit higher thermal stability due to reduced steric strain, making them preferable in high-temperature polymer applications .

Substituent Effects

- Branched Aliphatic Esters: Diisopropyl Maleate (CAS 2915-53-9): Lower molecular weight (242.31 g/mol) and boiling point (~297°C) compared to the target compound, attributed to smaller ester groups . Di(2-ethylhexyl) Maleate (DEHM): Larger alkyl chains increase hydrophobicity (logP ~8–10) and reduce polarity, enhancing compatibility with nonpolar polymers like PVC .

- Methoxy-Substituted Esters: The 2-methoxy-1-methylethyl groups in the target compound introduce electron-donating methoxy moieties, likely improving solubility in polar solvents (e.g., acetone or ethanol) compared to purely aliphatic analogs .

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Conditions

Maleic anhydride reacts exothermically with alcohols to form monoesters, which subsequently undergo a second esterification to yield the diester. Acid catalysts such as para-methylbenzenesulfonic acid (p-TsOH) or 4-chlorobenzenesulfonic acid accelerate the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.

Example Protocol:

-

Reactants:

-

Maleic anhydride (1.0 equiv)

-

2-Methoxy-1-methylethanol (2.2 equiv)

-

Catalyst: p-TsOH (5–10 mol%)

-

Solvent: Toluene (azeotropic agent)

-

-

Procedure:

-

The mixture is heated to 105–110°C under nitrogen to prevent oxidation.

-

Water formed during esterification is removed via azeotropic distillation using a Dean-Stark apparatus.

-

Reaction progress is monitored by acid value titration ; completion is indicated when acid values stabilize below 10 mg KOH/g.

-

-

Yield and Purity:

Transesterification of Dimethyl Maleate with 2-Methoxy-1-Methylethanol

For sterically hindered alcohols, transesterification of pre-formed maleate esters (e.g., dimethyl maleate) offers superior reactivity. This method circumvents the low nucleophilicity of 2-methoxy-1-methylethanol by leveraging the leaving group ability of methanol.

Catalytic Systems and Optimization

Acid catalysts (e.g., p-TsOH) or organometallic complexes (e.g., titanium isopropoxide) facilitate methoxy group displacement. The latter is preferred for thermally sensitive substrates.

Example Protocol:

-

Reactants:

-

Dimethyl maleate (1.0 equiv)

-

2-Methoxy-1-methylethanol (2.5 equiv)

-

Catalyst: Titanium isopropoxide (2 mol%)

-

-

Procedure:

-

Yield and Purity:

Stepwise Esterification via Maleoyl Chloride

Activation of maleic acid as its dichloride (maleoyl chloride) enables rapid esterification under mild conditions. This method is ideal for alcohols prone to dehydration under acidic or high-temperature conditions.

Synthetic Pathway:

-

Synthesis of Maleoyl Chloride:

-

Esterification with 2-Methoxy-1-Methylethanol:

-

Maleoyl chloride (1.0 equiv) is added dropwise to a chilled (−10°C) solution of the alcohol (2.2 equiv) and pyridine (2.2 equiv) in tetrahydrofuran (THF).

-

The reaction is warmed to room temperature and stirred for 12 hours.

-

-

Workup and Isolation:

Stereochemical Control and Isomerization Mitigation

The Z-configuration of the target compound is inherently preserved when starting from maleic anhydride or maleic acid derivatives. However, prolonged heating or basic conditions may induce isomerization to the E-isomer (fumarate).

Key Stabilization Strategies:

-

Conduct reactions under inert atmosphere (N₂ or Ar) to minimize oxidative side reactions.

-

Limit reaction temperatures to <130°C and avoid strong bases during workup.

-

Use radical inhibitors (e.g., hydroquinone) in thermally intensive protocols.

Comparative Analysis of Methodologies

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|---|---|

| Direct Esterification | p-TsOH | 105–110 | 70–85 | 95–98 | High (Z >98%) |

| Transesterification | Ti(OiPr)₄ | 120–130 | >90 | 99 | High (Z >99%) |

| Maleoyl Chloride | Pyridine | 25 | 80–88 | 97–99 | Moderate (Z ~95%) |

Trade-offs:

-

Direct esterification is cost-effective but requires rigorous water removal.

-

Transesterification offers high yields but demands specialized catalysts.

-

Maleoyl chloride route provides mild conditions but involves hazardous reagents.

Industrial-Scale Considerations

For bulk synthesis, continuous-flow reactors are advantageous:

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester, and how can reaction conditions be optimized to maximize yield?

A1. The synthesis of maleate esters typically involves esterification of maleic anhydride with alcohols under acid catalysis. For sterically hindered alcohols like 2-methoxy-1-methylethanol, a stepwise approach is recommended:

- Step 1: React maleic anhydride with the alcohol in a 1:1 molar ratio under reflux with a catalytic amount of H₂SO₄ (0.5–1 mol%) at 80–100°C for 4–6 hours to form the monoester.

- Step 2: Add a coupling agent (e.g., DCC) and a base (e.g., DMAP) to promote the second esterification, ensuring anhydrous conditions to avoid hydrolysis .

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV indicator. Purity can be enhanced via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Q2. How can the stereochemical integrity (Z-configuration) of the maleate ester be confirmed post-synthesis?

A2. The Z-configuration of the maleate ester is critical for reactivity and polymer applications. Confirm stereochemistry using:

- ¹H NMR: The coupling constant (J) between the two vinyl protons (H-C=C-H) in the Z-isomer is typically 12–14 Hz, compared to 15–18 Hz for the E-isomer (fumarate).

- IR Spectroscopy: The C=O stretching frequency for maleate esters appears at ~1720–1740 cm⁻¹, with slight shifts depending on substituents .

- Polarimetry: If chiral centers are present in the ester groups, optical rotation measurements can validate stereochemical retention .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 2-methoxy-1-methylethyl substituents influence the compound’s reactivity in radical polymerization?

A3. The bulky 2-methoxy-1-methylethyl groups reduce polymerization rates due to steric hindrance, but the electron-donating methoxy group enhances radical stability. To study this:

- Kinetic Analysis: Use differential scanning calorimetry (DSC) to measure polymerization exotherms under controlled initiator concentrations (e.g., AIBN at 0.1–1 wt%).

- Computational Modeling: Apply density functional theory (DFT) to calculate the bond dissociation energy (BDE) of the maleate double bond and the substituents’ Hammett parameters .

- Contradictions: Some studies report unexpected acceleration in polymerization rates due to mesomeric effects of methoxy groups; resolve this by comparing with analogous esters (e.g., diethyl maleate) .

Q. Q4. What analytical strategies are effective for detecting and quantifying degradation products of this ester under hydrolytic or oxidative conditions?

A4. Degradation pathways depend on pH and temperature:

- Hydrolysis: In acidic conditions (pH <3), the ester hydrolyzes to maleic acid and 2-methoxy-1-methylethanol. Use reversed-phase HPLC (C18 column, 0.1% H₃PO₄/ACN mobile phase) with UV detection at 210 nm to separate and quantify products .

- Oxidation: Under UV light or peroxide exposure, the double bond may epoxidize. Confirm via LC-MS (ESI+ mode) with a QTOF analyzer to identify m/z shifts corresponding to epoxide formation (+16 Da) .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) and compare degradation profiles using principal component analysis (PCA) .

Q. Q5. How does this ester interact with biomolecules in cytotoxicity assays, and what controls are necessary to avoid false positives?

A5. Maleate esters can react with thiol groups in proteins, leading to artifactual cytotoxicity. Mitigate this by:

- Control Experiments: Include a "no-ester" group and a maleic acid control to distinguish ester-specific effects from acid-mediated toxicity.

- Assay Optimization: Use a resazurin-based assay (instead of MTT) to avoid formazan precipitation issues. Pre-incubate the ester with glutathione (1 mM) to quench nonspecific thiol reactions .

- Data Interpretation: Apply the Hill equation to dose-response curves to differentiate receptor-mediated toxicity from baseline cytotoxicity .

Q. Q6. What computational methods are suitable for predicting the environmental persistence and bioaccumulation potential of this ester?

A6. Use quantitative structure-activity relationship (QSAR) models:

- Persistence: Apply EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN models) based on ester bond lability and logP values.

- Bioaccumulation: Calculate the bioconcentration factor (BCF) using the Arnot-Gobas model, accounting for the ester’s high logP (predicted ~3.5–4.0) and low water solubility. Validate with experimental octanol-water partition coefficients (logKow) .

- Contradictions: Discrepancies between predicted and experimental BCF values may arise due to ester hydrolysis in aqueous environments; address this by measuring hydrolysis rates at pH 7–9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.